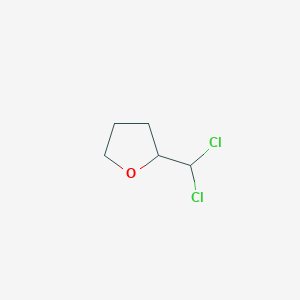

2-(Dichloromethyl)tetrahydrofuran

Description

Contextualization within Halogenated Heterocycles Research

Halogenated heterocyclic compounds are a significant class of molecules in organic chemistry, prized for their prevalence in natural products, pharmaceuticals, and advanced materials. researchgate.net The inclusion of halogen atoms, such as chlorine, into a heterocyclic framework can dramatically alter the molecule's physical, chemical, and biological properties. mdpi.comnih.gov Halogens can influence a molecule's reactivity, lipophilicity, and conformation, making them crucial components in drug design and materials science. researchgate.netsemanticscholar.org

The study of halogenated heterocycles is a dynamic area of research, with ongoing efforts to develop new, efficient, and selective methods for their synthesis. cdnsciencepub.com These "green halogenation" methods are of particular interest as they aim to reduce the environmental impact compared to traditional synthetic routes. cdnsciencepub.com 2-(Dichloromethyl)tetrahydrofuran serves as a clear example within this class, where the tetrahydrofuran (B95107) ring is a common motif in many biologically active compounds and the dichloromethyl group provides a reactive handle for further chemical transformations. wikipedia.org

Role as a Potential Synthetic Intermediate and Building Block in Advanced Organic Chemistry

The true potential of this compound lies in its utility as a synthetic intermediate. The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and methods for its synthesis are continually being explored. nih.govorganic-chemistry.org The dichloromethyl group attached to this ring system is a key functional group that can participate in a variety of chemical reactions.

For instance, the two chlorine atoms can be displaced through nucleophilic substitution reactions, allowing for the introduction of new functional groups. The acidity of the hydrogen on the dichloromethyl carbon may also be exploited in base-mediated reactions to form carbanions or carbenes, which can then react with various electrophiles to build more complex molecular architectures.

The combination of the stable, yet versatile, tetrahydrofuran ring and the reactive dichloromethyl group makes this compound a valuable building block. nih.gov Its structure allows for the strategic introduction of chemical diversity, enabling chemists to synthesize a range of novel compounds for further investigation. The development of synthetic routes utilizing this compound could provide access to new classes of molecules with potentially interesting properties for applications in various fields of chemistry.

Table of Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C5H8Cl2O |

|---|---|

Molecular Weight |

155.02 g/mol |

IUPAC Name |

2-(dichloromethyl)oxolane |

InChI |

InChI=1S/C5H8Cl2O/c6-5(7)4-2-1-3-8-4/h4-5H,1-3H2 |

InChI Key |

LRRYUPYELLDERY-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)C(Cl)Cl |

Canonical SMILES |

C1CC(OC1)C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Dichloromethyl Tetrahydrofuran and Its Stereoisomers

Regioselective and Stereoselective Synthetic Approaches

The controlled synthesis of 2-(dichloromethyl)tetrahydrofuran requires precise regioselective and stereoselective methods to ensure the correct placement of the dichloromethyl group at the C2 position and to control the stereochemistry of the chiral center.

Cyclization Reactions for Tetrahydrofuran (B95107) Ring Formation

The formation of the tetrahydrofuran ring is a key step in the synthesis of this compound. Both intramolecular and intermolecular cyclization strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans.

Intramolecular cyclization is a powerful method for the formation of the tetrahydrofuran ring, often proceeding with high stereoselectivity. A common approach involves the S\sub>N2 reaction of a hydroxyl nucleophile with a tethered leaving group. For the synthesis of a precursor to this compound, a suitable substrate would be a haloalcohol, where the halogen is positioned to facilitate a 5-exo-tet cyclization. The stereochemistry of the resulting 2-substituted tetrahydrofuran is controlled by the stereocenters present in the acyclic precursor.

Another widely used intramolecular strategy is the addition of an alcohol to an epoxide. This method is particularly effective for constructing complex molecules and can be initiated by either acid or base catalysis. The regioselectivity of the epoxide opening is governed by the reaction conditions and the substitution pattern of the epoxide.

A summary of representative intramolecular cyclization reactions for the synthesis of substituted tetrahydrofurans is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S)-1-bromo-5-hexen-2-ol | NaH, THF, 0 °C to rt | (R)-2-vinyltetrahydrofuran | >95:5 | 85 |

| (2R,3R)-3,4-epoxy-1-pentanol | Ti(Oi-Pr)₄, Et₂O | (2R,5S)-2-methyl-5-(hydroxymethyl)tetrahydrofuran | 90:10 | 78 |

| γ-hydroxy alkene | Pd(OAc)₂, O₂, DMSO | 2,5-disubstituted tetrahydrofuran | up to >20:1 | 60-80 |

Intermolecular approaches, such as [3+2] cycloaddition reactions, offer a convergent route to highly substituted tetrahydrofurans. These reactions typically involve the combination of a two-atom component and a three-atom component to construct the five-membered ring in a single step. A notable example is the reaction of carbonyl ylides with activated alkenes, often catalyzed by rhodium complexes.

Another powerful intermolecular approach is the Lewis acid-catalyzed [3+2] annulation of donor-acceptor cyclopropanes with aldehydes. This method can proceed with high diastereoselectivity and enantioselectivity, providing access to enantioenriched tetrahydrofuran derivatives. The choice of Lewis acid and chiral ligands is critical for achieving high levels of stereocontrol.

The following table summarizes key findings for intermolecular cycloadditions leading to tetrahydrofuran derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Yield (%) |

| Ethyl 2-diazobutanoate | Benzaldehyde | Rh₂(OAc)₄ | Ethyl 2-methyl-5-phenyl-2,3-dihydrofuran-3-carboxylate | >20:1 | N/A | 91 |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Sn(OTf)₂ | Dimethyl 2,5-diphenyltetrahydrofuran-3,3-dicarboxylate | >100:1 (cis:trans) | N/A | 95 |

| Racemic 1,1-cyclopropane diester | Aldehyde | (tBu-pybox)MgI₂ | Enantioenriched tetrahydrofuran | Single diastereomer | up to 94 | 48-92 |

Introduction of the Dichloromethyl Group via Halogenation or Functionalization

The introduction of the dichloromethyl group can be achieved either by direct halogenation of a suitable precursor or by the functionalization of a pre-formed tetrahydrofuran ring.

A plausible and effective strategy for introducing the dichloromethyl group is through the deoxygenative chlorination of a precursor aldehyde, such as tetrahydrofuran-2-carbaldehyde. This transformation converts the carbonyl group into a geminal dichloride. Several reagent systems are known to effect this conversion. For instance, reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of a catalyst can be used. More modern and milder methods have also been developed.

One such method involves the use of phthaloyl chloride with a catalytic amount of a Lewis base like N-formylpyrrolidine. This system provides a simple and high-yielding conversion of aldehydes to geminal dichlorides under mild conditions. Another approach utilizes boron trichloride (B1173362) (BCl₃), which has been shown to efficiently convert aromatic aldehydes to their corresponding gem-dichlorides. These methods offer a direct route to the dichloromethyl functionality from a readily accessible aldehyde precursor.

The table below highlights some reagents used for the conversion of aldehydes to geminal dichlorides.

| Aldehyde Substrate | Reagent System | Product | Yield (%) |

| Benzaldehyde | Phthaloyl chloride, N-formylpyrrolidine (cat.) | (Dichloromethyl)benzene | 95 |

| 4-Nitrobenzaldehyde | Boron Trichloride (BCl₃) | 1-(Dichloromethyl)-4-nitrobenzene | 98 |

| Various aldehydes | Triphenylphosphine (Ph₃P), 1,2-dichloroethane | Corresponding gem-dichlorides | 70-90 |

Radical-mediated reactions provide an alternative pathway for the introduction of the dichloromethyl group. The Kharasch addition, a metal-catalyzed free-radical addition of polychlorinated alkanes to alkenes, is a well-established method. In the context of synthesizing this compound, a precursor such as 2-vinyltetrahydrofuran could undergo a radical addition of chloroform (B151607) (CHCl₃). This reaction typically proceeds in an anti-Markovnikov fashion, which would unfortunately lead to the incorrect regioisomer.

However, modern advancements in photoredox catalysis have enabled new approaches. For instance, visible-light-induced hydrodichloromethylation of unactivated alkenes using chloroform has been reported. organic-chemistry.org While regioselectivity can still be a challenge, these methods offer milder reaction conditions. A more direct approach could involve the radical dichloromethylation of the tetrahydrofuran ring itself. Theoretical studies have shown that radical abstraction of a hydrogen atom from tetrahydrofuran preferentially occurs at the α-position. This suggests that a subsequent reaction with a dichloromethyl radical source could lead to the desired product. Recent research has demonstrated the generation of dichloromethyl radicals from chloroform or dichloromethane (B109758) using photocatalysis for addition to various substrates. rsc.org

Below is a table summarizing relevant radical dichloromethylation reactions.

| Substrate | Radical Source/Conditions | Product Type |

| 1-Octene | CHCl₃, Iron catalyst | 1,1,3-trichlorononane |

| Unactivated Alkenes | CHCl₃, pyridine·BH₃, visible light | 1,1-dichloroalkanes |

| Activated Alkenes | CH₂Cl₂, Dicumyl peroxide | Dichlorinated oxindoles |

Dichloromethyl Transfer Reagents in Stereocontrolled Synthesis

The stereocontrolled introduction of a dichloromethyl group onto a tetrahydrofuran scaffold represents a synthetic challenge. While direct dichloromethylation of the pre-formed tetrahydrofuran ring is often difficult to control, the use of dichloromethyl transfer reagents in reactions with acyclic precursors offers a more viable strategy for achieving high levels of stereoselectivity. These methods typically involve the reaction of a chiral substrate that already contains the necessary stereocenters for the desired tetrahydrofuran product, or the use of a chiral reagent to induce stereoselectivity during the carbon-carbon bond formation.

One potential approach involves the addition of a dichloromethyl nucleophile to a chiral γ-hydroxy-α,β-unsaturated carbonyl compound. The stereochemistry of the resulting alcohol can be controlled by the existing stereocenter at the γ-position, leading to a diastereoselective synthesis of the acyclic precursor to this compound. Subsequent acid-catalyzed cyclization would then yield the desired product.

Another strategy employs the diastereoselective addition of a dichloromethyl organometallic reagent to a chiral aldehyde or ketone that contains a tethered hydroxyl group or a precursor to it. The stereochemical outcome of such additions can often be predicted using established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model.

While specific examples for the synthesis of this compound using these methods are not extensively documented in the literature, the principles have been successfully applied to the synthesis of other substituted tetrahydrofurans. The choice of dichloromethyl transfer reagent is crucial and can range from dichloromethyllithium, generated in situ from dichloromethane and a strong base, to silicon-based reagents like (dichloromethyl)trimethylsilane, which can offer milder reaction conditions.

| Dichloromethyl Transfer Reagent | Precursor Type | Potential Stereocontrol |

| Dichloromethyllithium | Chiral γ-hydroxy aldehyde | Substrate-controlled diastereoselectivity |

| (Dichloromethyl)trimethylsilane | Chiral sulfinyl imine | Auxiliary-controlled diastereoselectivity |

| Dichloromethylzinc species | Enone with chiral catalyst | Catalyst-controlled enantioselectivity |

Catalytic Synthesis of this compound

Catalytic methods offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound. These methods can provide access to enantiomerically enriched products from achiral starting materials, which is a significant advantage over classical stoichiometric approaches.

Transition Metal-Catalyzed Routes

Transition metal catalysis has revolutionized the synthesis of cyclic ethers, including tetrahydrofurans. uva.es Palladium-catalyzed reactions, for instance, have been widely used for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org A hypothetical transition metal-catalyzed route to this compound could involve the cyclization of a homoallylic alcohol that bears a dichloromethyl group. For example, a palladium-catalyzed Wacker-type cyclization of a dichloromethyl-substituted pentenol could potentially yield the target molecule. The stereochemistry of the product would be influenced by the geometry of the starting alkene and the nature of the palladium catalyst and ligands.

Another plausible approach is the hydroalkoxylation of an alkyne or allene (B1206475) containing a dichloromethyl group and a suitably positioned hydroxyl group. Gold and platinum catalysts are known to be effective for such transformations. The challenge in these routes lies in the synthesis of the required acyclic precursors and in controlling the regioselectivity of the cyclization.

| Catalyst System | Substrate Type | Key Transformation |

| Pd(OAc)₂ / Ligand | Dichloromethyl-substituted pentenol | Oxidative cyclization |

| AuCl₃ / AgOTf | Dichloromethyl-substituted allenol | Hydroalkoxylation |

| PtCl₂ | Dichloromethyl-substituted homopropargyl alcohol | Hydroalkoxylation |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. researchgate.net For the synthesis of this compound, an organocatalytic approach could involve the Michael addition of a nucleophile to a γ-hydroxy-α,β-unsaturated acceptor, followed by an intramolecular cyclization. For instance, a chiral amine catalyst could activate an enal towards conjugate addition of a dichloromethyl nucleophile. The resulting enamine intermediate could then be trapped intramolecularly by the hydroxyl group to form the tetrahydrofuran ring. The stereochemistry of the final product would be dictated by the chiral catalyst.

A well-established organocatalytic method for the synthesis of substituted tetrahydrofurans is the double Michael addition strategy, which can be applied to the synthesis of highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net Adapting this for the synthesis of this compound would require a substrate bearing a dichloromethyl group that can participate in the cascade reaction.

| Organocatalyst Type | Substrate Type | Reaction Cascade |

| Chiral secondary amine | γ-hydroxy-α,β-unsaturated aldehyde | Michael addition / Cyclization |

| Chiral phosphoric acid | Acyclic precursor with hydroxyl and enone | Asymmetric cyclization |

| Cinchona alkaloid-derived catalyst | ε-hydroxy-α,β-unsaturated ketone | Asymmetric cycloetherification organic-chemistry.org |

Enantioselective and Diastereoselective Catalytic Transformations

The development of enantioselective and diastereoselective catalytic transformations is paramount for accessing single stereoisomers of this compound. Many of the transition metal-catalyzed and organocatalytic routes discussed can be rendered enantioselective by the use of chiral ligands or chiral catalysts, respectively.

For example, in a transition metal-catalyzed allylic substitution reaction, the use of a chiral phosphine (B1218219) ligand can induce high levels of enantioselectivity. Similarly, in organocatalysis, the choice of the chiral amine or acid catalyst is critical for achieving high enantiomeric excess.

Diastereoselectivity can often be controlled by the inherent stereochemistry of the substrate (substrate control) or by the catalyst (catalyst control). In the synthesis of this compound, if the acyclic precursor already contains one or more stereocenters, the formation of the new stereocenter at the 2-position of the tetrahydrofuran ring can be influenced by these existing centers, leading to a diastereoselective transformation.

A notable example in the broader context of tetrahydrofuran synthesis is the copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, which provides access to 2,5-polysubstituted tetrahydrofurans with high enantioselectivities. chemistryviews.org A similar strategy could be envisioned for this compound, where a dichloromethyl-containing nitroalkane is used in the initial Henry reaction.

| Catalytic System | Key Feature | Outcome |

| Transition metal with chiral ligand | Enantioselective cyclization | High enantiomeric excess |

| Chiral organocatalyst | Asymmetric cascade reaction | High enantio- and diastereoselectivity |

| Lewis acid with chiral ligand | Enantioselective carbonyl addition | Control of absolute stereochemistry |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis of this compound. Key parameters that can be varied include the choice of catalyst, solvent, temperature, reaction time, and the nature of any additives.

For instance, in a transition metal-catalyzed reaction, the choice of the metal precursor, the ligand, and the solvent can have a profound impact on both the yield and the stereoselectivity of the reaction. A systematic screening of these parameters is often necessary to identify the optimal conditions. The concentration of the reactants can also be important, as some reactions may favor the desired product at high dilution to minimize side reactions.

In organocatalytic reactions, the structure of the catalyst is of utmost importance. Small modifications to the catalyst backbone or the functional groups can lead to significant changes in the stereochemical outcome. The acidity or basicity of additives can also play a crucial role in catalyst turnover and selectivity.

The following table summarizes key parameters that are typically optimized in catalytic reactions for the synthesis of substituted tetrahydrofurans.

| Parameter | Effect on Reaction | Example of Variation |

| Catalyst | Controls reaction rate and selectivity | Screening different metal precursors or organocatalyst backbones |

| Solvent | Influences solubility, catalyst activity, and stereoselectivity | Testing a range of polar and non-polar solvents (e.g., THF, CH₂Cl₂, MeCN) researchgate.net |

| Temperature | Affects reaction rate and can influence stereoselectivity | Running the reaction at different temperatures (e.g., -78 °C to reflux) |

| Ligand/Additive | Modulates catalyst activity and stereoselectivity | Screening a library of chiral ligands or acidic/basic additives |

| Concentration | Can affect reaction kinetics and suppress side reactions | Performing the reaction at different substrate concentrations |

By carefully optimizing these reaction conditions, it is possible to develop a robust and scalable synthesis of this compound with high yield and stereoselectivity, paving the way for its use in various applications.

Reactivity Profiles and Chemical Transformations of 2 Dichloromethyl Tetrahydrofuran

Reactions Involving the Dichloromethyl Moietynih.gov

The dichloromethyl group is the primary site for a variety of chemical transformations. Its reactivity is largely defined by the two chlorine atoms, which act as leaving groups in substitution reactions and influence the acidity of the attached proton. This moiety can undergo nucleophilic substitutions, radical reactions, and eliminations.

Nucleophilic Substitution Reactions at the Dichloromethyl Carbon

The carbon atom of the dichloromethyl group bears a partial positive charge due to the inductive effect of the two chlorine atoms, making it an electrophilic center susceptible to attack by nucleophiles. These reactions typically proceed via a sequential nucleophilic substitution (S_N2) mechanism, where one chlorine atom is displaced, followed by the second. ncert.nic.in

A cornerstone reaction of gem-dihalides is their hydrolysis to form carbonyl compounds. wikipedia.org For 2-(dichloromethyl)tetrahydrofuran, this transformation provides a direct route to tetrahydrofuran-2-carbaldehyde. The reaction proceeds through a two-step mechanism. Initially, a nucleophilic substitution of one chloride by a hydroxide (B78521) ion or water molecule forms an unstable gem-halohydrin intermediate. wikipedia.org This intermediate rapidly eliminates a molecule of hydrogen chloride to yield the final aldehyde product. vedantu.com

The dichloromethyl carbon can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The reactions with amines serve as a prime example, showcasing the stepwise substitution of the chlorine atoms. Analogous to the reactivity of dichloromethane (B109758), this compound is expected to react with primary or secondary amines. The reaction with two equivalents of a secondary amine would lead to the formation of an aminal (a gem-diamine), a compound where the dichloromethyl carbon is replaced by a methylene (B1212753) group bridged between two nitrogen atoms.

The reactivity in these S_N2 reactions is sensitive to the nature of the nucleophile. Studies on similar systems show that less sterically hindered amines are more reactive. For instance, trimethylamine (B31210) reacts more readily than triethylamine, and secondary amines like piperidine (B6355638) are often more reactive than their tertiary counterparts like N-methylpiperidine.

| Nucleophile | Reaction Type | Expected Product | Reference |

|---|---|---|---|

| H₂O / OH⁻ | Hydrolysis | Tetrahydrofuran-2-carbaldehyde | wikipedia.orgvedantu.com |

| R₂NH (2 equiv.) | Amination | N,N,N',N'-Tetraalkyl-1-(tetrahydrofuran-2-yl)methanediamine | N/A |

| RMgX (Grignard Reagent) | Alkylation | 2-(Dialkylmethyl)tetrahydrofuran | wikipedia.org |

Radical Reactions of the Dichloromethyl Group (e.g., hydrogen abstraction, addition)

The C-Cl bonds in the dichloromethyl group can undergo homolytic cleavage when subjected to radical initiators or specific catalytic systems, leading to the formation of a carbon-centered radical. youtube.com This radical intermediate, ·CH(Cl)THF, can then participate in various propagation steps. Free radical monochlorination, for example, could potentially occur at other positions on the tetrahydrofuran (B95107) ring if a suitable radical initiator is present. ncert.nic.in

Modern synthetic methods have shown that gem-dihaloalkanes can serve as precursors for non-stabilized carbenes through iron-catalyzed radical pathways. rsc.org Such a pathway could involve the formation of an iron-carbene intermediate from this compound, which could then undergo insertion reactions, for example, into B-H or Si-H bonds. rsc.org These radical processes open up avenues for functionalization that are distinct from the ionic pathways of nucleophilic substitution.

Elimination Reactions and Rearrangements Involving the Dichloromethyl Group

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction, specifically dehydrohalogenation. wikipedia.orgsaskoer.ca This process involves the abstraction of the proton from the C2 carbon of the tetrahydrofuran ring and the concurrent elimination of one of the chlorine atoms as a chloride ion. youtube.comvaia.com This E2-type mechanism results in the formation of a carbon-carbon double bond, yielding 2-(chloromethylene)tetrahydrofuran as the product. youtube.com

The success of this reaction is contingent on the use of a strong base, such as potassium hydroxide or sodium ethoxide, often in an alcoholic solvent. wikipedia.orgvaia.com Bulky bases like potassium tert-butoxide are particularly effective at promoting elimination over competing substitution reactions. youtube.com Further elimination of the second halogen to form an alkyne is not possible in this system due to the lack of a second proton on the exocyclic carbon.

Concurrent Reactivity of Both Functional Groups and Synergistic Effects

The most fascinating aspect of this compound's chemistry lies in the synergistic interplay between the ether and the dichloromethyl group. This is most prominently demonstrated through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org

In reactions where a chloride ion from the dichloromethyl group acts as a leaving group, the adjacent ether oxygen can function as an internal nucleophile. wikipedia.orglibretexts.org This participation involves the lone pair of electrons on the oxygen atom attacking the carbon of the C-Cl bond in an intramolecular Sₙ2 fashion. This process forms a strained, bicyclic oxonium ion intermediate.

The consequences of this synergistic effect are significant:

Rate Acceleration: The intramolecular reaction is kinetically favored over an intermolecular attack by an external nucleophile, leading to a substantial increase in the reaction rate. This phenomenon is a classic example of anchimeric assistance. wikipedia.org

This NGP is a clear example of concurrent reactivity where the THF ring directly facilitates a transformation on the dichloromethyl side chain. Conversely, the electronic nature of the dichloromethyl group impacts the reactivity of the THF ring. Its strong electron-withdrawing effect reduces the Lewis basicity of the ether oxygen. nih.gov This deactivation makes Lewis acid-catalyzed ring activation and subsequent opening more difficult than in unsubstituted THF, representing a negative synergistic effect.

Table 3: Comparison of Hypothetical Substitution with and without NGP

| Pathway | Key Feature | Intermediate | Relative Rate | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Without NGP (Hypothetical) | Direct Sₙ2 attack by external nucleophile | Standard Sₙ2 transition state | Slow | Inversion | wikipedia.org |

| With NGP | Intramolecular attack by ether oxygen | Bicyclic oxonium ion | Fast (Anchimeric Assistance) | Retention (two consecutive inversions) | wikipedia.orglibretexts.org |

Strategic Applications in Complex Organic Molecule Synthesis

2-(Dichloromethyl)tetrahydrofuran as a Chiral Auxiliary or Building Block

The tetrahydrofuran (B95107) ring is a fundamental structural unit present in numerous FDA-approved drugs, making chiral tetrahydrofuran derivatives valuable building blocks in medicinal chemistry. sci-hub.se These chiral scaffolds are often synthesized from readily available chiral pool materials. sci-hub.se While various substituted tetrahydrofurans serve as crucial intermediates in asymmetric synthesis, specific documented applications of this compound as a chiral auxiliary or a primary chiral building block are limited. sci-hub.se Chiral auxiliaries are instrumental in controlling stereochemistry during synthesis, and while the structure of this compound suggests potential for such applications, detailed studies demonstrating this utility are not prominently reported.

Utilization in the Total Synthesis of Natural Products and Bioactive Molecules

The synthesis of natural products often relies on versatile and readily available starting materials. Tetrahydrofuran derivatives, in general, are significant precursors in the synthesis of various biologically active compounds. nih.govgoogle.com

Precursor for Furan-Containing Scaffolds and Natural Products

The furan (B31954) and tetrahydrofuran moieties are core structures in a multitude of natural products. rsc.orgacs.org The conversion of substituted tetrahydrofurans into furan-containing scaffolds is a key strategy in synthetic organic chemistry. google.comacs.org However, specific examples detailing the transformation of this compound into furan-containing natural products are not extensively documented. The development of synthetic routes to complex molecules often involves the discovery of novel methodologies, but the role of this compound in this context remains to be fully explored. nih.gov

Building Block for Polyether Structures

Polyether natural products represent a large class of structurally complex and biologically active compounds. The iterative synthesis of these molecules often employs building blocks containing cyclic ether functionalities. While tetrahydrofuran derivatives are logically suited for the construction of polyether chains, the specific use of this compound as a building block in the synthesis of polyether structures is not a widely reported strategy. google.com

Development of Novel Synthetic Methodologies Based on this compound Transformations

The discovery of novel synthetic methods is often spurred by the need to construct complex molecular architectures, such as those found in natural products. nih.gov The transformation of functionalized building blocks can lead to the development of new and efficient synthetic strategies. While there is broad interest in developing new synthetic methods, including those involving transformations of donor-acceptor cyclopropanes to form other heterocycles, specific methodologies based on the transformations of this compound are not a prominent feature in the current body of scientific literature. acs.orgacs.org Research into the reactivity and synthetic potential of this specific compound could open new avenues for the construction of valuable organic molecules.

Structural Modifications, Derivatives, and Analogues of 2 Dichloromethyl Tetrahydrofuran

Synthesis of Substituted 2-(Dichloromethyl)tetrahydrofuran Derivatives

The synthesis of derivatives of this compound is not widely documented in dedicated studies. However, established methodologies for the synthesis of substituted tetrahydrofurans can be extrapolated to predict potential synthetic routes. These general strategies include palladium-catalyzed reactions, C-H functionalization, and various cyclization methods that allow for the introduction of a wide range of functional groups onto the tetrahydrofuran (B95107) scaffold. organic-chemistry.org For instance, a palladium-catalyzed method that reacts γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond, yielding substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Similarly, photochemical methods using nickel catalysts have been developed for the C-H functionalization of alkanes, which could be adapted for modifying the tetrahydrofuran ring. organic-chemistry.org

This compound possesses a chiral center at the C2 position of the tetrahydrofuran ring, meaning it can exist as two enantiomers, (R)-2-(dichloromethyl)tetrahydrofuran and (S)-2-(dichloromethyl)tetrahydrofuran. The synthesis of specific stereoisomers is a central theme in modern organic chemistry, often accomplished through asymmetric synthesis.

General strategies for the stereoselective synthesis of substituted tetrahydrofurans are well-established and could theoretically be applied to produce enantiomerically enriched variants of this compound. Key approaches include:

Asymmetric Cycloetherification: The use of chiral catalysts, such as cinchona-alkaloid-based organocatalysts, can facilitate the asymmetric cycloetherification of substrates like ε-hydroxy-α,β-unsaturated ketones to form tetrahydrofuran rings with high enantioselectivity. organic-chemistry.org

Kinetic Resolution: Racemic mixtures of a precursor alcohol could potentially be resolved using enzymatic or chemical methods to isolate a single enantiomer before the formation of the dichloromethyl group.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as a carbohydrate or an amino acid, a synthetic sequence could be designed to yield a specific stereoisomer of the target compound. For example, the synthesis of all four stereoisomers of 5-hydroxylysine (B44584) has been reported, demonstrating the precise control achievable in complex stereoselective syntheses. acs.org

The specific stereochemistry of a molecule can significantly influence its properties and interactions, a principle that is fundamental in fields like medicinal chemistry and materials science. researchgate.net

Introducing substituents at positions 3, 4, or 5 of the tetrahydrofuran ring in this compound would create a family of derivatives with potentially diverse properties. The reactivity of the ring's C-H bonds can be exploited for this purpose. While direct functionalization of the this compound ring is not specifically described, general methods offer insight into potential pathways.

One prominent example of a ring-substituted tetrahydrofuran is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is widely used as a green solvent alternative to tetrahydrofuran (THF). nih.gov Its synthesis from renewable resources like levulinic acid is well-established. nih.gov The presence of the methyl group significantly alters its properties, notably increasing its stability toward strong bases compared to THF. nih.gov

Synthetic strategies applicable to creating ring-substituted derivatives include:

Lithiation and Electrophilic Quench: Although the electron-withdrawing dichloromethyl group would influence the regioselectivity, deprotonation of the THF ring followed by reaction with an electrophile is a common method for introducing substituents.

Radical Reactions: Radical-mediated C-H functionalization can introduce various groups onto the saturated heterocyclic ring.

Cyclization of Substituted Precursors: Synthesizing a linear precursor that already contains the desired substituents and then performing a ring-closing reaction is a powerful and common strategy to build substituted tetrahydrofurans. organic-chemistry.org For example, the reaction of tertiary 1,4-diols with cerium ammonium (B1175870) nitrate (B79036) can produce substituted tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org

Structure-Reactivity Relationship Studies within the this compound Family

The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. For the this compound family, reactivity is primarily dictated by the interplay between the tetrahydrofuran ring and the dichloromethyl group.

The tetrahydrofuran ring itself can undergo cleavage reactions. For instance, acyl chlorides can react with THF in the presence of catalysts to yield 4-chlorobutyl esters. researchgate.net The reactivity of the this compound ring in such reactions would be influenced by the strong electron-withdrawing inductive effect of the -CHCl2 group. This effect would decrease the electron density on the ether oxygen, likely making it less susceptible to protonation or coordination with Lewis acids, which is often the initial step in ring-opening reactions.

Conversely, the dichloromethyl group is a site of potential reactions. The two chlorine atoms are susceptible to nucleophilic substitution, although such reactions would likely be slower than for a primary alkyl chloride due to steric hindrance and the presence of two halogens. The reactivity of dichloromethane (B109758) (CH2Cl2) with nucleophiles like amines has been studied, showing that it can undergo SN2 reactions, with reaction rates being highly dependent on the nature of the amine. scispace.com It is reasonable to infer that the dichloromethyl group in this compound would exhibit similar, albeit modulated, reactivity.

Comparison with Related Halogenated Tetrahydrofuran Derivatives (e.g., 2-(Chloromethyl)tetrahydrofuran)

Comparing this compound with its close analogue, 2-(chloromethyl)tetrahydrofuran, highlights the impact of the degree of halogenation on the molecule's properties. The primary difference is the presence of a second chlorine atom on the side chain, which has significant electronic and steric consequences.

The dichloromethyl group is more strongly electron-withdrawing and sterically larger than the chloromethyl group. This affects several key properties:

Reactivity of the Halogen Atoms: In nucleophilic substitution reactions, the approach of a nucleophile to the carbon atom of the dichloromethyl group would be more sterically hindered than for the chloromethyl group. However, the stability of a potential carbocation intermediate or the polarization of the C-Cl bonds could also be affected.

Reactivity of the Tetrahydrofuran Ring: The stronger inductive effect of the -CHCl2 group compared to the -CH2Cl group would reduce the electron density of the ether oxygen in this compound more significantly. This would make it a weaker Lewis base and likely more resistant to reactions involving the oxygen atom, such as acid-catalyzed ring opening.

Physical Properties: The increased molecular weight and likely stronger intermolecular forces due to increased polarity and dispersion forces would lead to a higher boiling point for this compound compared to its monochlorinated counterpart.

The following interactive table summarizes a comparison of the computed properties of the two compounds.

| Property | This compound | 2-(Chloromethyl)tetrahydrofuran | Reference |

| Molecular Formula | C₅H₈Cl₂O | C₅H₉ClO | nih.govnih.gov |

| Molecular Weight | 155.02 g/mol | 120.58 g/mol | nih.govnih.gov |

| Structure | Tetrahydrofuran ring with a -CHCl₂ group at C2 | Tetrahydrofuran ring with a -CH₂Cl group at C2 | nih.govnih.gov |

| Number of Chlorine Atoms | 2 | 1 | nih.govnih.gov |

| Electron-Withdrawing Effect of Side Chain | Strong | Moderate | |

| Predicted Reactivity of Ether Oxygen | Lower | Higher |

This comparative analysis underscores how incremental changes in molecular structure, such as the addition of a single halogen atom, can lead to predictable and significant differences in chemical and physical properties.

Mechanistic and Computational Investigations of 2 Dichloromethyl Tetrahydrofuran

Quantum Chemical Studies on Electronic Structure and Bonding

The electronic structure of 2-(dichloromethyl)tetrahydrofuran is significantly influenced by the presence of highly electronegative oxygen and chlorine atoms. These atoms create a distinct charge distribution across the molecule. DFT calculations can map this distribution, revealing regions of high and low electron density. The oxygen atom in the tetrahydrofuran (B95107) ring and the two chlorine atoms on the methyl substituent act as strong electron-withdrawing groups, leading to a polarization of the adjacent carbon-oxygen (C-O) and carbon-chlorine (C-Cl) bonds. This results in a partial positive charge (δ+) on the carbon atoms and partial negative charges (δ-) on the oxygen and chlorine atoms.

Calculations can precisely determine key bonding parameters. For instance, the C-H bond dissociation enthalpies (BDEs) can be computed to predict which hydrogen atoms are most susceptible to abstraction. researchgate.net In the case of the tetrahydrofuran ring, hydrogens at the α-position (C2 and C5) are generally more reactive than those at the β-position (C3 and C4) due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. researchgate.net The dichloromethyl group further modifies the electronic environment, impacting the BDEs of the ring hydrogens. High-level quantum chemical calculations are essential for accurately predicting these subtle electronic effects.

Table 1: Representative Calculated Electronic Properties and Bond Parameters

| Parameter | Description | Illustrative Calculated Value |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.0 - 2.5 D |

| C2-O Bond Length | The distance between the C2 carbon and the ring oxygen. | ~1.43 Å |

| C-Cl Bond Length | The distance between the methyl carbon and a chlorine atom. | ~1.78 Å |

| Mulliken Charge on O | The partial charge on the ring oxygen atom. | ~ -0.6 e |

| Mulliken Charge on Cl | The partial charge on a chlorine atom. | ~ -0.2 e |

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is not static. The five-membered tetrahydrofuran ring is flexible and can adopt various non-planar conformations, a process known as pseudorotation. nih.gov The two most common conformations are the "envelope" (E), where one atom is out of the plane of the other four, and the "twist" (T), where two adjacent atoms are displaced in opposite directions from the plane of the other three. researchgate.net

Computational methods can be used to perform a conformational analysis, mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. cwu.edu For this compound, the bulky and polar dichloromethyl group at the C2 position plays a crucial role in determining the preferred ring pucker. Steric and electronic interactions will favor conformations that minimize repulsion. It is likely that the dichloromethyl group will preferentially occupy a pseudo-equatorial position to reduce steric strain with the ring hydrogens.

Furthermore, rotation around the single bond connecting the dichloromethyl group to the C2 carbon of the ring introduces additional conformational isomers. Theoretical calculations can determine the rotational energy profile and identify the most stable rotamers. These stereochemical details are critical as the specific three-dimensional shape of a molecule can profoundly influence its reactivity and interactions with other molecules. 182.160.97nih.gov

Table 2: Illustrative Conformational Energy Profile for a 2-Substituted Tetrahydrofuran

Note: The table shows hypothetical relative energies for different ring conformations, demonstrating how a substituent influences stability. Actual values for this compound would require specific calculations.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Twist (T) | Pseudo-equatorial | 0.00 | 75% |

| Envelope (E) | Pseudo-equatorial | 0.50 | 20% |

| Twist (T) | Pseudo-axial | 2.50 | 4% |

| Envelope (E) | Pseudo-axial | 3.00 | 1% |

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to explore the detailed pathways of chemical reactions at the molecular level. researchgate.net For this compound, this involves mapping the potential energy surface from reactants to products, identifying all intermediates and, crucially, the transition states that connect them.

A common reaction for ethers is hydrogen atom abstraction by radicals, which is often the initial step in combustion or atmospheric degradation. researchgate.netresearchgate.net Computational studies can model the reaction of this compound with radicals like hydroxyl (•OH) or chlorine (•Cl). researchgate.net These calculations can determine the preferred site of attack—whether it's a hydrogen on the α-carbons, β-carbons, or the dichloromethyl group itself. The α-hydrogens are typically the most susceptible to abstraction due to the stability of the resulting α-alkoxy radical. diva-portal.org

The transition state (TS) is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. Its structure and energy determine the activation energy and, therefore, the reaction rate. Computational chemistry allows for the precise location and characterization of these fleeting structures.

For a hydrogen abstraction reaction, the TS geometry would show the attacking radical partially bonded to the hydrogen atom, while the original carbon-hydrogen bond is elongated and partially broken. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Table 3: Hypothetical Activation Energies for Hydrogen Abstraction from this compound

Note: These values are illustrative, based on known reactivity trends of ethers. The α-position is generally favored due to radical stabilization by the adjacent oxygen.

| Hydrogen Abstraction Site | Description | Plausible Calculated Activation Energy (Ea, kcal/mol) |

| α-carbon (C2/C5) | Position adjacent to the ring oxygen. | 5 - 7 |

| β-carbon (C3/C4) | Position away from the ring oxygen. | 8 - 10 |

| Dichloromethyl group | Hydrogen on the substituent. | 7 - 9 |

Most chemical reactions occur in a solvent, which can have a profound impact on the reaction mechanism and energetics. rsc.org Computational models can account for these solvent effects in two primary ways: implicitly, using a continuum model that represents the solvent as a uniform polarizable medium, or explicitly, by including individual solvent molecules in the calculation. nih.govresearchgate.net These models can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction barrier. acs.org For a polar molecule like this compound, polar solvents would be expected to significantly influence its reactions.

In the context of catalysis, theoretical modeling can elucidate the entire catalytic cycle. rsc.org While specific catalytic reactions involving this compound are not well-documented, one can model analogous processes like the catalytic oxidation of ethers to lactones. researchgate.net Such an analysis would involve calculating the energetics of each step:

Substrate Binding: The interaction of the ether with the catalyst's active site.

Chemical Transformation: The key bond-forming or bond-breaking steps, including all transition states (e.g., C-H activation).

Product Release: The dissociation of the product from the catalyst.

Catalyst Regeneration: The step that returns the catalyst to its initial active state, ready for the next cycle. researchgate.netacs.org

By modeling each of these stages, computational chemists can identify the rate-determining step, understand the role of the catalyst, and predict how modifications to the catalyst or reaction conditions could improve efficiency and selectivity. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Reaction Monitoring in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

The structure of 2-(Dichloromethyl)tetrahydrofuran (C₅H₈Cl₂O) contains several distinct proton and carbon environments, which would give rise to a unique set of signals in ¹H and ¹³C NMR spectra. The key feature for stereochemical assignment is the chiral center at the C2 position of the tetrahydrofuran (B95107) ring, which makes the adjacent C3 protons diastereotopic.

¹H NMR Spectroscopy: The proton spectrum is expected to show complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. The proton on the dichloromethyl group (-CHCl₂) would appear as a doublet, coupled to the proton at C2. The proton at C2, being adjacent to both the ring oxygen and the dichloromethyl group, would be significantly deshielded and appear as a multiplet. The protons on the tetrahydrofuran ring at positions C3, C4, and C5 would exhibit complex second-order coupling effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (oxygen and chlorine). The C2 carbon, bonded to both the ring oxygen and the dichloromethyl group, would be found significantly downfield. The carbon of the dichloromethyl group would also be highly deshielded due to the two chlorine atoms.

A predicted summary of the NMR data is presented below.

| Predicted ¹H NMR Data for this compound | ||

|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHCl₂ | ~5.8 - 6.2 | Doublet (d) |

| H-2 | ~4.2 - 4.5 | Multiplet (m) |

| H-5 | ~3.8 - 4.1 | Multiplet (m) |

| H-3, H-4 | ~1.8 - 2.2 | Multiplet (m) |

| Predicted ¹³C NMR Data for this compound | |

|---|---|

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~80 - 85 |

| -CHCl₂ | ~70 - 75 |

| C-5 | ~68 - 72 |

| C-3 | ~28 - 33 |

| C-4 | ~25 - 30 |

Note: These are predicted values based on standard chemical shift increments and may vary from experimental results.

Advanced Mass Spectrometry for Identification of Reaction Intermediates and Products

Advanced mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of molecules, which aids in confirming their identity. The electron ionization (EI) mass spectrum of this compound is available in public databases. nih.gov

The mass spectrum provides clear evidence for the molecular structure. A key feature is the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), compounds containing two chlorine atoms exhibit a characteristic pattern of three peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. For this compound (molecular weight 154.0 g/mol for C₅H₈³⁵Cl₂O), the molecular ion region would show peaks at m/z 154, 156, and 158.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for cyclic ethers involve the loss of small, stable molecules or radical-driven ring-opening mechanisms. For this compound, a prominent fragmentation would be the alpha-cleavage leading to the loss of the dichloromethyl radical (•CHCl₂), resulting in a stable oxonium ion. Another likely fragmentation is the loss of a chlorine atom.

Although studies specifically detailing the use of advanced MS techniques (like ESI-MS or APCI-MS) to monitor reactions involving this compound and identify its specific intermediates are not documented in the searched literature, these methods would be crucial for such mechanistic investigations.

| Mass Spectrometry Data for this compound nih.gov | ||

|---|---|---|

| m/z | Relative Intensity | Proposed Fragment |

| 154/156/158 | Low | [C₅H₈Cl₂O]⁺ (Molecular Ion Cluster) |

| 119/121 | Moderate | [M - Cl]⁺ |

| 71 | High | [C₄H₇O]⁺ (Loss of •CHCl₂) |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Chiral Chromatography and Advanced Separation Techniques for Enantiomeric/Diastereomeric Purity Assessment

The carbon atom at position 2 of the tetrahydrofuran ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers ((R)- and (S)-isomers). In any non-stereospecific synthesis, the product will be a racemic mixture (a 50:50 mixture of both enantiomers).

Chiral chromatography is the primary technique used to separate enantiomers and determine the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. This is particularly important in fields where stereochemistry dictates biological activity or material properties. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While the principles of chiral chromatography are well-established, specific, published methods for the enantiomeric or diastereomeric purity assessment of this compound have not been reported in the scientific literature. The development of such a method would typically involve screening various types of chiral columns (e.g., polysaccharide-based, Pirkle-type) and optimizing the mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) to achieve baseline separation of the two enantiomer peaks.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, successful crystallographic analysis of a single enantiomer (obtained, for example, through chiral separation or asymmetric synthesis) would unambiguously establish its absolute stereochemistry as either (R) or (S). This is typically achieved through the analysis of anomalous dispersion effects, especially if the crystal is of high quality.

However, a search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that no crystal structure for this compound has been deposited or published. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this compound. The synthesis of a suitable crystalline derivative is often a strategy employed when the parent compound does not crystallize readily.

Emerging Research Frontiers and Unexplored Potential of 2 Dichloromethyl Tetrahydrofuran

The chemical compound 2-(dichloromethyl)tetrahydrofuran, a substituted cyclic ether, represents a building block with significant, yet largely untapped, potential in synthetic chemistry. nih.gov While direct research on its advanced applications is nascent, emerging trends in catalysis, automated synthesis, and green chemistry provide a clear framework for its future development and utilization. By examining progress with related heterocyclic and organohalogen compounds, we can delineate the promising research frontiers for this specific molecule.

**8.1. New Catalytic Systems for this compound Transformations

The reactivity of this compound is dominated by its dichloromethyl group and the stable tetrahydrofuran (B95107) (THF) ring. nih.gov Future research will likely focus on developing novel catalytic systems for the selective transformation of the C-Cl bonds, opening pathways to diverse functionalized derivatives.

Current progress in the broader field of heterocyclic chemistry points toward several key catalytic strategies. The development of transition-metal-free catalytic systems, for instance, represents a significant leap forward, offering cost-effective and environmentally benign synthetic routes. acs.org For halogenated compounds, catalytic hydrodehalogenation is a fundamental transformation. Catalysts based on palladium, nickel, and copper have shown high efficacy in such reactions, often under mild conditions. nih.govresearchgate.net For a molecule like this compound, this could allow for its selective conversion to 2-(chloromethyl)tetrahydrofuran or 2-methyltetrahydrofuran (B130290), both valuable building blocks in their own right. nih.govrsc.org

Furthermore, relay catalysis, which combines multiple catalytic processes in a single pot, offers a powerful method for rapidly building molecular complexity from simple precursors like alcohols. acs.org A Cu/Ru dual catalytic system, for example, has been used for the asymmetric cascade reaction of inert allylic alcohols, demonstrating the potential to construct multiple stereocenters in one streamlined process. acs.org Adapting such systems could allow this compound to be used in complex, multicomponent reactions, leveraging its unique stereochemistry and reactive handle.

| Catalyst System | Transformation Type | Potential Application for this compound | Reference |

| Palladium-on-Carbon (Pd/C) | Hydrodechlorination | Selective removal of one or both chlorine atoms to yield 2-(chloromethyl)tetrahydrofuran or 2-methyltetrahydrofuran. | researchgate.net |

| Nickel(II)-NNO Pincer Complexes | Dehydrogenative Annulation | Use in multicomponent reactions where the THF moiety directs further complexity build-up. | acs.org |

| Copper(I) Iodide | Multicomponent Reactions | Catalyzing the coupling of derivatives formed from the dichloromethyl group with other molecules. | numberanalytics.com |

| Ruthenium/Copper Relay Systems | Cascade Reactions | Integration into one-pot, multi-step syntheses to generate complex molecules with high stereoselectivity. | acs.org |

**8.2. Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms is revolutionizing the production of fine chemicals and pharmaceuticals. These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processing. While specific examples involving this compound are not yet prevalent, the principles are directly applicable.

Flow chemistry is particularly well-suited for handling reactive intermediates and performing multi-step syntheses without the need for isolating each intermediate. mdpi.com The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, is increasingly benefiting from these platforms. nih.gov For this compound, a flow reactor could enable precise control over its reactions, such as mono-dehalogenation, by carefully managing reaction time, temperature, and stoichiometry. This level of control is often difficult to achieve in batch synthesis.

Automated synthesis platforms, which employ robotics to perform reactions and purifications, could accelerate the exploration of this compound's synthetic utility. By rapidly screening different catalysts, solvents, and reaction conditions, researchers can quickly identify optimal pathways for converting it into a library of new derivatives for further study. mdpi.com

**8.3. Green and Sustainable Synthesis and Application Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. ijpsjournal.comrasayanjournal.co.in This involves using renewable feedstocks, employing safer solvents, increasing energy efficiency, and reducing waste. ijpsjournal.comnumberanalytics.com These strategies are highly relevant to the synthesis and use of this compound.

A key area for green innovation is the replacement of hazardous solvents. Dichloromethane (B109758), a common but environmentally problematic solvent, could be replaced by greener alternatives in reactions involving this compound. numberanalytics.comresearchgate.net One of the most promising replacements is 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like levulinic acid and exhibits favorable properties such as low water miscibility and higher stability compared to THF. researchgate.netrepec.orgmanchester.ac.uk The use of 2-MeTHF as a solvent for creating and transforming its own dichloromethylated analogue represents an elegant, circular approach to sustainable synthesis. researchgate.net

Energy efficiency can be improved through methods like microwave-assisted and ultrasound-assisted synthesis, which often lead to shorter reaction times, higher yields, and increased selectivity. numberanalytics.comnih.gov These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for transformations of this compound. rasayanjournal.co.in Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, offers the potential for high selectivity under mild, aqueous conditions, representing a frontier for sustainable chemical production. numberanalytics.com

| Solvent | Source | Key Properties | Relevance to this compound | Reference |

| Dichloromethane (DCM) | Petrochemical | Volatile, effective solvent, suspected carcinogen. | Traditional solvent for organic synthesis. | researchgate.net |

| Tetrahydrofuran (THF) | Petrochemical | Versatile solvent, forms peroxides, water-miscible. | Parent structure, common reaction medium. | wikipedia.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from furfural (B47365) or levulinic acid) | Low water miscibility, higher boiling point than THF, does not readily form peroxides, greener alternative. | An excellent green replacement for DCM and THF in synthesis and transformations. | rsc.orgresearchgate.netresearchgate.net |

| Water | Natural | Abundant, non-toxic, environmentally benign. | Ideal for certain catalytic reactions, especially with water-soluble catalysts. | numberanalytics.com |

**8.4. Future Directions in the Synthesis of Architecturally Complex Molecules

The true potential of this compound lies in its application as a versatile building block for constructing architecturally complex molecules. The dichloromethyl group serves as a latent aldehyde or a precursor to other functional groups, providing a handle for chain extension and cyclization reactions.

For example, controlled hydrolysis or catalytic transformation of the dichloromethyl group could yield the corresponding aldehyde, 2-formyltetrahydrofuran. This aldehyde is a valuable intermediate for engaging in a wide array of classic carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These transformations would allow for the elaboration of the side chain at the 2-position of the tetrahydrofuran ring, leading to molecules with significant structural diversity.

Moreover, the tetrahydrofuran ring itself is a prevalent scaffold in many natural products and biologically active compounds. nih.govnumberanalytics.comijsrst.com By leveraging the reactivity of the dichloromethyl group, this compound can be used to introduce this important cyclic ether motif into larger, more complex molecular frameworks. Recent advances in the synthesis of complex molecules often rely on the strategic use of such functionalized building blocks. acs.orgacs.org The future application of this compound in this context will depend on the development of selective, high-yielding transformations that are compatible with other functional groups, enabling its incorporation into sophisticated, multi-step synthetic sequences.

Q & A

Basic Questions

Q. What are the key steps in synthesizing 2-(Dichloromethyl)tetrahydrofuran derivatives for heterocyclic compound formation?

- Answer: The synthesis involves reacting N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines in tetrahydrofuran (THF) under reflux with triethylamine. Key steps include:

Nucleophilic addition of the NH2 group to the activated C=C bond.

Elimination of hydrogen cyanide (HCN) facilitated by triethylamine.

Intramolecular cyclization to form pyrazolo[1,5-a][1,3,5]triazines.

- Monitoring via thin-layer chromatography (TLC) and purification by recrystallization ensures high product purity .

Q. What analytical techniques are recommended for confirming the structure of this compound derivatives?

- Answer:

- X-ray crystallography for definitive structural confirmation.

- NMR spectroscopy (1H, 13C) to verify substituent positions and ring structures.

- IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to confirm molecular mass .

Q. How is the anticancer activity of this compound derivatives assessed in vitro?

- Answer:

- Cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values.

- Mechanistic studies using flow cytometry for cell cycle analysis or Western blotting to detect apoptosis markers (e.g., caspase-3 activation).

- Comparative analysis with control compounds to evaluate potency .

Advanced Research Questions

Q. How can one resolve contradictions in reaction mechanisms when synthesizing pyrazolo[1,5-a][1,3,5]triazines using this compound precursors?

- Answer:

- Intermediate trapping using low-temperature NMR to isolate and characterize transient species (e.g., intermediates A and B in the heterocyclization pathway).

- Kinetic isotope effects (KIE) to identify rate-determining steps (e.g., HCN elimination vs. cyclization).

- Computational modeling (DFT) to map energy barriers and validate proposed transition states .

Q. What strategies optimize the yield of 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines under varying solvent conditions?

- Answer:

- Solvent screening : Compare aprotic solvents (e.g., THF, DMF) for polarity and boiling point effects. THF is preferred for its balance of reactivity and reflux efficiency.

- Base optimization : Adjust triethylamine concentration to enhance HCN elimination without promoting side reactions (e.g., hydrolysis).

- Reaction time studies : Shorter reflux periods reduce decomposition, while extended times may improve cyclization .

Q. What computational methods predict the reactivity of the dichloromethyl group in THF derivatives during heterocyclization?

- Answer:

- Density Functional Theory (DFT) to calculate electron density maps, identifying nucleophilic/electrophilic sites.

- Molecular docking to predict binding affinities of derivatives to biological targets (e.g., kinase enzymes).

- Transition state modeling to assess steric and electronic effects of substituents on reaction pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Answer:

- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects.

- Purity verification : Use HPLC to confirm compound integrity, as impurities (e.g., unreacted starting materials) may skew results.

- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate bioactive moieties .

Methodological Tables

Table 1. Key Reaction Parameters for Heterocyclization

Table 2. Anticancer Activity Screening Results (Example)

| Compound | IC50 (μM) – MCF-7 | IC50 (μM) – HeLa |

|---|---|---|

| Derivative A | 12.3 ± 1.2 | 15.6 ± 1.8 |

| Derivative B | 8.9 ± 0.9 | 10.4 ± 1.1 |

| Cisplatin (Control) | 2.1 ± 0.3 | 1.8 ± 0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.